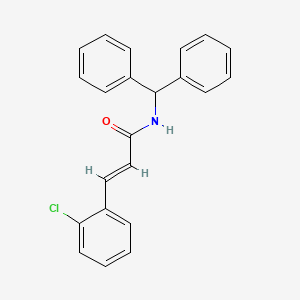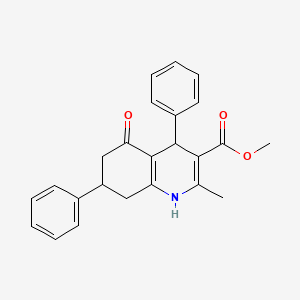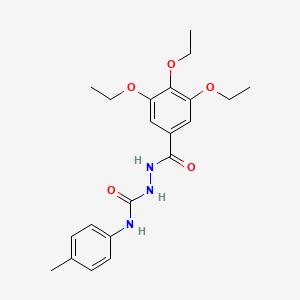![molecular formula C22H22N2O3S B5101354 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPTC belongs to the class of compounds known as protease inhibitors, which are molecules that inhibit the activity of proteases, enzymes that break down proteins.
作用機序
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of proteases by binding to their active sites. The molecule contains a benzoyl group that mimics the peptide bond, which is the site of cleavage by proteases. When N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide binds to the active site, it prevents the protease from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of various proteases, including cathepsin B, cathepsin L, and papain. In vivo studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can inhibit tumor growth in mice and reduce inflammation in rats. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have antiviral activity against HIV-1 and SARS-CoV-2.
実験室実験の利点と制限
One of the advantages of using N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for proteases. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to selectively inhibit the activity of certain proteases, making it a useful tool for studying their role in biological processes. However, one limitation of using N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its potential toxicity. Like many chemical compounds, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is its potential as a treatment for cancer. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to inhibit the activity of proteases involved in tumor progression, making it a promising candidate for cancer therapy. Another area of research is the development of new protease inhibitors based on the structure of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. By modifying the structure of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, researchers may be able to develop more potent and selective protease inhibitors. Finally, the use of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other drugs is an area of interest. By combining N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide with other drugs, researchers may be able to enhance its therapeutic effects and reduce its toxicity.
合成法
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-butoxybenzoic acid, 2-thiophenecarboxylic acid, and 4-aminobenzoic acid. These compounds are reacted in the presence of various reagents and solvents to form N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis method for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been optimized over the years, resulting in high yields and purity of the final product.
科学的研究の応用
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as a protease inhibitor. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and immune response. However, proteases can also be involved in the progression of diseases such as cancer, viral infections, and inflammatory disorders. By inhibiting the activity of proteases, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has shown promise as a potential treatment for these diseases.
特性
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-3-13-27-19-11-9-16(10-12-19)21(25)23-17-6-4-7-18(15-17)24-22(26)20-8-5-14-28-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKLEYFUFXVAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)
![4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B5101299.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5101317.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)